molecular formula C14H14ClN3O2 B2831058 2-[(5-Chloropyrimidin-2-yl)amino]-1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol CAS No. 2379978-63-7

2-[(5-Chloropyrimidin-2-yl)amino]-1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol

Cat. No.: B2831058
CAS No.: 2379978-63-7
M. Wt: 291.74
InChI Key: ZGAMXHYEVFAFBR-UHFFFAOYSA-N
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Description

2-[(5-Chloropyrimidin-2-yl)amino]-1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol is a complex organic compound that features a pyrimidine ring substituted with a chlorine atom and an amino group, as well as a benzofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-Chloropyrimidin-2-yl)amino]-1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the 5-chloropyrimidine precursor, which is then reacted with an appropriate benzofuran derivative under controlled conditions to yield the target compound. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) or dichloromethane (DCM), and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(5-Chloropyrimidin-2-yl)amino]-1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine-substituted pyrimidine ring, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.

    Reduction: LiAlH₄ in ether, NaBH₄ in methanol.

    Substitution: Amines or thiols in polar aprotic solvents like DMF or DMSO.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[(5-Chloropyrimidin-2-yl)amino]-1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, due to its ability to interact with specific molecular targets.

    Industry: Utilized in the development of advanced materials with unique properties, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 2-[(5-Chloropyrimidin-2-yl)amino]-1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-chloropyrimidine: Shares the pyrimidine core but lacks the benzofuran moiety.

    1-(2,3-Dihydro-1-benzofuran-5-yl)ethanol: Contains the benzofuran moiety but lacks the pyrimidine ring.

    5-Chloropyrimidine-2-amine: Similar pyrimidine structure with a chlorine substitution.

Uniqueness

2-[(5-Chloropyrimidin-2-yl)amino]-1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol is unique due to the combination of the pyrimidine and benzofuran moieties, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

IUPAC Name

2-[(5-chloropyrimidin-2-yl)amino]-1-(2,3-dihydro-1-benzofuran-5-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3O2/c15-11-6-16-14(17-7-11)18-8-12(19)9-1-2-13-10(5-9)3-4-20-13/h1-2,5-7,12,19H,3-4,8H2,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGAMXHYEVFAFBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)C(CNC3=NC=C(C=N3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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